molecular formula C8H8O4 B1618563 1-(3,4,5-Trihydroxyphenyl)ethanone CAS No. 33709-29-4

1-(3,4,5-Trihydroxyphenyl)ethanone

Cat. No.: B1618563
CAS No.: 33709-29-4
M. Wt: 168.15 g/mol
InChI Key: IBKQQKPQRYUGBJ-UHFFFAOYSA-N
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Description

1-(3,4,5-Trihydroxyphenyl)ethanone is an organic compound with the molecular formula C8H8O4. It is commonly found as a white crystalline solid and is soluble in both water and organic solvents . This compound is known for its significant role in organic synthesis and various scientific research applications.

Preparation Methods

Chemical Reactions Analysis

1-(3,4,5-Trihydroxyphenyl)ethanone undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3,4,5-Trihydroxyphenyl)ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various complex molecules.

    Biology: This compound is studied for its potential antioxidant properties and its role in biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the production of dyes, pharmaceuticals, and other chemical products.

Mechanism of Action

The mechanism by which 1-(3,4,5-Trihydroxyphenyl)ethanone exerts its effects involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

1-(3,4,5-Trihydroxyphenyl)ethanone can be compared with other similar compounds such as:

The uniqueness of this compound lies in its three hydroxyl groups, which confer distinct chemical properties and reactivity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

1-(3,4,5-trihydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c1-4(9)5-2-6(10)8(12)7(11)3-5/h2-3,10-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBKQQKPQRYUGBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C(=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40187389
Record name Acetophenone, 3,4,5-trihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40187389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33709-29-4
Record name 3′,4′,5′-Trihydroxyacetophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33709-29-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetophenone, 3,4,5-trihydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033709294
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetophenone, 3,4,5-trihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40187389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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